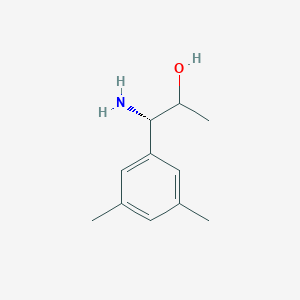
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 1-(3,5-dimethylphenyl)propan-2-one with a chiral borane complex can yield the desired chiral alcohol. The reaction is typically carried out under mild conditions, such as room temperature, and requires careful control of the reaction parameters to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide. The reactions are typically carried out under reflux conditions.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products include the corresponding halides or alkyl derivatives.
科学研究应用
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
(1R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Amino-1-(3,5-dimethylphenyl)propan-2-one: The ketone analog with different reactivity and applications.
1-(3,5-Dimethylphenyl)propan-2-OL: The non-chiral analog with different stereochemical properties.
Uniqueness
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
生物活性
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a hydroxyl group on a propan-2-ol backbone, along with a 3,5-dimethylphenyl substituent. This unique structure allows it to interact with various biomolecules, influencing enzyme activity and receptor binding.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₅NO
- Molar Mass : 179.26 g/mol
- Chirality : (1S) configuration
The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various therapeutic effects. Specific molecular targets include:
- Enzymes involved in metabolic pathways.
- Receptors that play roles in signaling cascades.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have suggested that this compound may exhibit anticancer properties by influencing pathways associated with cell growth and survival. For instance, its interaction with the WNT/β-catenin signaling pathway has been investigated for its role in cancer progression.
Enzyme Modulation
The compound's functional groups enable it to act as a modulator for various enzymes:
| Enzyme Target | Interaction Type | Effect |
|---|---|---|
| DVL1 | Inhibition | Selective binding and modulation of signal transduction pathways |
| Various Metabolic Enzymes | Potential modulation | Altered enzyme kinetics leading to changes in metabolic rates |
Case Studies
Several case studies have explored the biological implications of this compound:
Case Study 1: WNT Pathway Inhibition
A study focused on the compound's effect on the WNT signaling pathway demonstrated its ability to inhibit DVL1 binding significantly. This inhibition was linked to reduced cell proliferation in specific cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Research into enzyme interactions highlighted that this compound could modulate the activity of certain metabolic enzymes, suggesting potential applications in metabolic disorders.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |
InChI 键 |
KEACPRDTCZCRKM-HCCKASOXSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)[C@@H](C(C)O)N)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















